

An In-depth Technical Guide to 6-Amino-5-bromopyridine-3-sulfonic acid

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Compound of Interest

Compound Name: 6-Amino-5-bromopyridine-3-sulfonic acid

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This technical guide provides a comprehensive overview of **6-Amino-5-bromopyridine-3-sulfonic acid**, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its chemical reactivity.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **6-amino-5-bromopyridine-3-sulfonic acid**.^{[1][2]} It is a pyridine derivative featuring three functional groups: an amino group at position 6, a bromine atom at position 5, and a sulfonic acid group at position 3.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **6-Amino-5-bromopyridine-3-sulfonic acid** is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C ₅ H ₅ BrN ₂ O ₃ S
Molecular Weight	253.08 g/mol [3]
CAS Number	247582-62-3[1][2][3]
Physical State	Solid[3]
Melting Point	>250°C[3][4]
Density	2.0 ± 0.1 g/cm ³ [3]
Polar Surface Area	101.66 Å ²
Hydrogen Bond Donor Count	2[3]
Hydrogen Bond Acceptor Count	5[3]
Rotatable Bond Count	1[3]
XLogP3-AA	-0.1[2][3]
LogP	1.45[3]
Refractive Index	1.669[3]
Exact Mass	251.92043 Da[2][3]

The high melting point suggests strong intermolecular forces within the solid state, likely due to hydrogen bonding and potential π -stacking interactions.[3] The LogP and polar surface area values indicate a balance between hydrophilicity and hydrophobicity.[3]

Synthesis and Experimental Protocol

While various synthetic strategies can be envisioned, a plausible route involves the sulfonation of 2-amino-5-bromopyridine. This approach is based on the known reactivity of pyridine derivatives.

Experimental Protocol: Synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid

Objective: To synthesize **6-Amino-5-bromopyridine-3-sulfonic acid** from 2-amino-5-bromopyridine.

Materials:

- 2-amino-5-bromopyridine
- Fuming sulfuric acid (oleum)
- Ice
- Deionized water
- Sodium hydroxide (for neutralization)
- Standard laboratory glassware and safety equipment

Procedure:

- In a fume hood, carefully add 2-amino-5-bromopyridine to a flask containing fuming sulfuric acid at a controlled temperature, typically between 0-5°C, with constant stirring.
- After the initial addition, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature range of 120-150°C. The reaction progress should be monitored using an appropriate analytical technique such as thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
- The resulting precipitate is the crude product. Neutralize the acidic solution carefully with a sodium hydroxide solution to ensure complete precipitation.
- Filter the precipitate and wash it with cold deionized water to remove any remaining acid and inorganic salts.
- The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure **6-Amino-5-bromopyridine-3-sulfonic acid**.

- Dry the purified product under vacuum.

Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

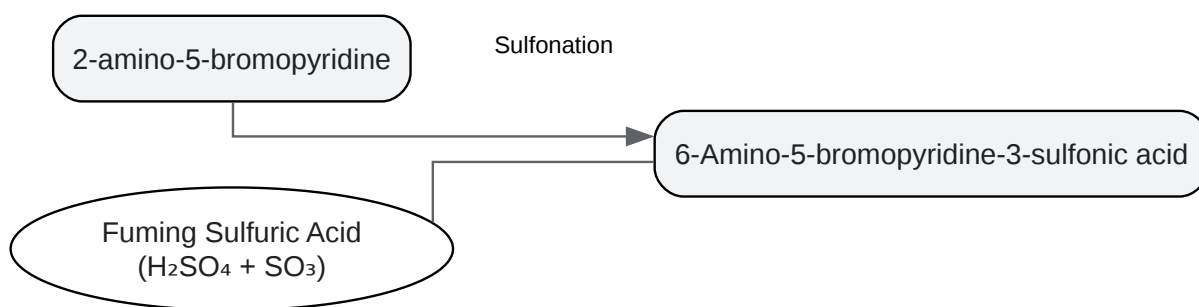
Chemical Reactivity and Applications

The presence of multiple functional groups—an amino group, a bromine atom, and a sulfonic acid group—makes **6-Amino-5-bromopyridine-3-sulfonic acid** a versatile building block in organic synthesis. The amino group can undergo various reactions, such as diazotization, and the bromine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions. The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, which are reactive intermediates. For instance, related 2-aminopyridine-3-sulfonyl chlorides can react with tertiary amines to form sulfonylethenamines.[3]

This compound's structural motifs are relevant in the design of novel pharmaceutical agents and functional materials.

Visualization of the Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for **6-Amino-5-bromopyridine-3-sulfonic acid**.



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Caption: Proposed sulfonation of 2-amino-5-bromopyridine.

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